Welcome to the BenchChem Online Store!
molecular formula C10H22N2 B122779 Isophorone diamine CAS No. 2855-13-2

Isophorone diamine

Cat. No. B122779
M. Wt: 170.3 g/mol
InChI Key: RNLHGQLZWXBQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04119613

Procedure details

In the same apparatus as described in Example 1, a preadduct is produced from 67.03 parts, by weight, of a polyester of adipic acid and 1,4-butane diol (hydroxyl number 52.2; acid number 0.6), 3.06 parts, by weight, of a polydimethyl siloxane containing terminal methylol groups and having a hydroxyl number of 198.0 and 24.06 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethylcyclohexane by heating the mixture for 2.5 hours at 100° C. After dilution with 141.5 parts, by weight, of toluene, the solution is maintained at a temperature of 80° C. The mixture is then reacted to form the polyurethane in the same way as in Example 1, 1.49 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture in a pinned-disc mixer following the preheater and the reactor being heated using steam under a pressure of 25 bars. A 25% solution in toluene-isopropanol (1:1) prepared immediately after production of the reaction product has a viscosity of 6390 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 7250 cP/20° C.
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
198.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:6]([CH2:13][N:14]=C=O)([CH3:12])[CH2:5]1)=C=O>C1(C)C=CC=CC=1>[NH2:1][CH:4]1[CH2:9][C:8]([CH3:10])([CH3:11])[CH2:7][C:6]([CH2:13][NH2:14])([CH3:12])[CH2:5]1

Inputs

Step One
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
198.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1CC(CC(C1)(C)C)(C)CN=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then reacted

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1CC(CC(C1)(C)C)(C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.